molecular formula C47H76O17 B1247585 Macranthoside A

Macranthoside A

Cat. No.: B1247585
M. Wt: 913.1 g/mol
InChI Key: AMXYFWUYMQOLRN-BHGPNLNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macranthoside A is a triterpene glycoside compound primarily found in the plant Lonicera macranthoides. It is known for its significant biological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties . This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macranthoside A involves the extraction of triterpene saponins from Lonicera macranthoides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for triterpene glycosides involve the use of organic solvents and chromatographic separation.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources, particularly Lonicera macranthoides. The process involves large-scale solvent extraction and purification techniques to obtain the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Macranthoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products often retain the core triterpene glycoside structure while exhibiting modified biological activities .

Comparison with Similar Compounds

Macranthoside A is unique among triterpene glycosides due to its specific biological activities and chemical structure. Similar compounds include:

Properties

Molecular Formula

C47H76O17

Molecular Weight

913.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1

InChI Key

AMXYFWUYMQOLRN-BHGPNLNISA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

Synonyms

kalopanax saponin H
kalopanaxsaponin H

Origin of Product

United States

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